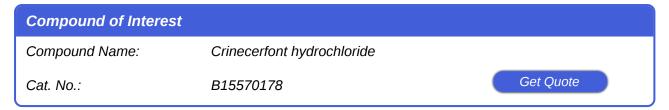


Long-Term Safety and Efficacy of Crinecerfont Hydrochloride: A Comparative Guide

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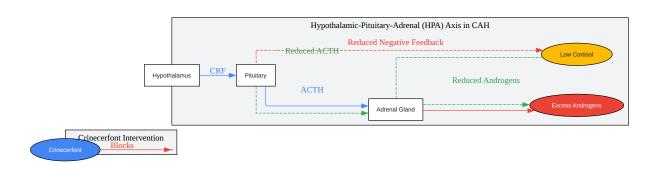
For Researchers, Scientists, and Drug Development Professionals

Crinecerfont hydrochloride (marketed as Crenessity[™]) is a novel, non-steroidal, selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist. It represents a new therapeutic approach for congenital adrenal hyperplasia (CAH) by targeting the hypothalamic-pituitary-adrenal (HPA) axis to reduce adrenocorticotropic hormone (ACTH) and, consequently, adrenal androgen production.[1][2][3][4] This guide provides a comprehensive comparison of Crinecerfont with the current standard of care and other investigational therapies, supported by experimental data from clinical trials.

Mechanism of Action

In classic CAH, a deficiency in the 21-hydroxylase enzyme leads to impaired cortisol production, resulting in a lack of negative feedback to the pituitary gland.[1] This causes an overproduction of ACTH, leading to adrenal hyperplasia and excessive androgen synthesis.[1] [2] Crinecerfont is a selective CRF1 receptor antagonist that blocks the action of corticotropin-releasing factor (CRF) on the pituitary, thereby inhibiting the release of ACTH.[2][3][4] This reduction in ACTH leads to decreased stimulation of the adrenal glands and a subsequent reduction in the production of adrenal androgens.[2][3][4]





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Figure 1: Mechanism of Action of Crinecerfont in CAH.

Long-Term Efficacy Data

The efficacy of Crinecerfont has been evaluated in the CAHtalyst Phase 3 clinical trial program, which included both adult and pediatric cohorts with classic CAH due to 21-hydroxylase deficiency.

CAHtalyst Adult Trial

The CAHtalyst adult trial was a randomized, double-blind, placebo-controlled study that enrolled 182 participants.[5] The primary endpoint was the percent change in daily glucocorticoid (GC) dose from baseline to week 24 while maintaining androstenedione control. [5]

Table 1: Key Efficacy Outcomes in the CAHtalyst Adult Trial[5]



Efficacy Endpoint	Crinecerfont (n=122)	Placebo (n=60)	p-value
Change in Glucocorticoid Dose at Week 24 (%)	-27.3	-10.3	<0.0001
Patients Achieving Physiologic GC Dose at Week 24 (%)	63	18	<0.0001
Change in Androstenedione at Week 4 (ng/dL)	-299	+45.5	<0.0001

CAHtalyst Pediatric Trial

The CAHtalyst pediatric trial was a randomized, double-blind, placebo-controlled study that enrolled 103 participants aged 4 to 17 years.[6] The primary endpoint was the change in androstenedione levels from baseline to week 4. A key secondary endpoint was the percent change in GC dose from baseline to week 28.[6][7]

Table 2: Key Efficacy Outcomes in the CAHtalyst Pediatric Trial[6][7][8]



Efficacy Endpoint	Crinecerfont (n=69)	Placebo (n=34)	p-value
Change in Androstenedione at Week 4 (ng/dL)	-197	+71	0.0002
Change in Glucocorticoid Dose at Week 28 (%)	-18.0	+5.6	<0.0001
Patients Achieving Physiologic GC Dose at Week 28 (%)	~30	0	-
Change in 17-OHP at Week 4	Statistically Significant Decrease	-	<0.0001

Long-Term Safety Data

Crinecerfont has been generally well-tolerated in clinical trials. The most common adverse events are summarized below.

CAHtalyst Adult Trial

Table 3: Common Adverse Events in the CAHtalyst Adult Trial (\geq 4% incidence and more frequent than placebo)



Adverse Event	Crinecerfont (%)	Placebo (%)
Fatigue	>4	-
Headache	>4	-
Dizziness	>4	-
Arthralgia	>4	-
Back Pain	>4	-
Decreased Appetite	>4	-
Myalgia	>4	-

CAHtalyst Pediatric Trial

Table 4: Common Adverse Events in the CAHtalyst Pediatric Trial (≥4% incidence and greater than placebo)[8][9][10][11]

Adverse Event	Crinecerfont (%)	Placebo (%)
Headache	25	6
Abdominal Pain	13	0
Fatigue	7	0
Nasal Congestion	7	3
Epistaxis	4	0

Comparison with Alternatives

The current standard of care for CAH is lifelong glucocorticoid replacement therapy, often at supraphysiologic doses to suppress androgen levels.[2] This approach is associated with significant long-term side effects, including metabolic syndrome, osteoporosis, and cardiovascular disease.

Tildacerfont (SPR001)



Tildacerfont is another investigational CRF1 receptor antagonist. Data from Phase 2 open-label studies have shown reductions in key hormone biomarkers.[12][13][14] However, a direct comparison with Crinecerfont is challenging due to the lack of placebo-controlled data for Tildacerfont.

Table 5: Efficacy of Tildacerfont in Phase 2 Open-Label Studies[14][15]

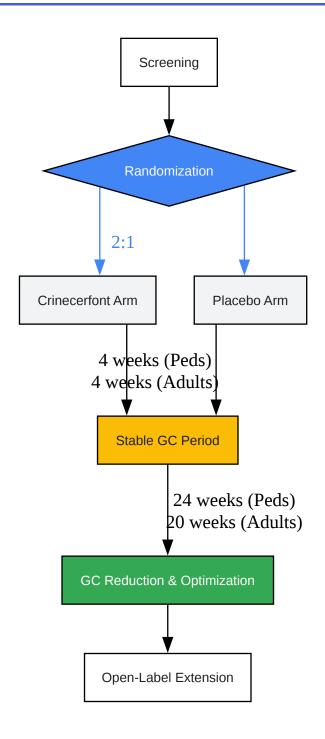
Efficacy Endpoint (in patients with poor disease control)	Mean Maximum Reduction from Baseline (%)
ACTH	~80
17-OHP	~80
Androstenedione	~80

It is important to note that a subsequent Phase 2b study of tildacerfont in adult classic CAH failed to meet its primary efficacy endpoint.

Experimental Protocols CAHtalyst Clinical Trial Program

The CAHtalyst program consisted of two Phase 3, multicenter, randomized, double-blind, placebo-controlled trials.





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Figure 2: Generalized workflow of the CAHtalyst Phase 3 trials.

- Participants: Adults (≥18 years) and children/adolescents (4-17 years) with classic CAH due to 21-hydroxylase deficiency on stable glucocorticoid therapy.[6]
- Design: Participants were randomized in a 2:1 ratio to receive Crinecerfont or placebo twice daily with meals.[6]



- Treatment Periods:
 - A 4-week stable glucocorticoid period to assess the effect on androstenedione levels.[5][6]
 - A subsequent period of glucocorticoid dose reduction and optimization (20 weeks for adults, 24 weeks for pediatrics).[5][6]
 - An open-label extension period where all participants received Crinecerfont.
- Primary Endpoints:
 - Adults: Percent change in daily glucocorticoid dose from baseline to week 24.[5]
 - Pediatrics: Change in androstenedione level from baseline to week 4.[6]

Comparative Overview



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Figure 3: Logical comparison of CAH treatment approaches.

Conclusion

Crinecerfont hydrochloride has demonstrated long-term efficacy in both adult and pediatric patients with classic CAH by enabling a significant reduction in glucocorticoid dosage while maintaining or improving androgen control. Its safety profile appears favorable. As the first new treatment for CAH in decades, Crinecerfont offers a promising therapeutic alternative that addresses the underlying pathophysiology of the disease, potentially mitigating the long-term complications associated with supraphysiologic glucocorticoid therapy. Further long-term data



from the open-label extension studies will be crucial in fully establishing its long-term safety and benefits.

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